Home > Products > Screening Compounds P130077 > Fosinopril (sodium)
Fosinopril (sodium) -

Fosinopril (sodium)

Catalog Number: EVT-1592975
CAS Number:
Molecular Formula: C30H45NNaO7P
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinopril sodium is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05)
A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.
Overview

Fosinopril sodium is a pharmaceutical compound classified as an angiotensin-converting enzyme inhibitor, primarily used for the treatment of hypertension and congestive heart failure. It acts as a prodrug, being converted into its active form, fosinoprilat, which exerts its therapeutic effects by inhibiting the activity of the angiotensin-converting enzyme. This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart.

Source

Fosinopril sodium is derived from phosphinic acid and is synthesized through various chemical processes. The compound is marketed under the brand name Monopril among others and is available in tablet form for oral administration .

Classification

Fosinopril sodium is classified under several categories:

  • Pharmacological Class: Angiotensin-converting enzyme inhibitor.
  • Chemical Class: Phosphinic acid derivative.
  • Therapeutic Class: Antihypertensive agent.
Synthesis Analysis

Methods

The synthesis of fosinopril sodium involves multiple steps that ensure high purity and yield. Two primary methods are commonly referenced:

  1. Column Chromatography Method: This method employs neutral alumina as a stationary phase and a mixed solvent of tetrahydrofuran and methanol as the mobile phase. The crude fosinopril sodium product is dissolved in an appropriate solvent, loaded onto a chromatography column, and eluted at room temperature. The eluent is collected and subjected to reduced pressure evaporation followed by recrystallization using a mixture of 1,1,1-trichloroethane and isopropyl alcohol .
  2. Two-Step Synthesis Process: This method focuses on producing fosinopril as a single desired isomer with high purity. It includes specific reactions involving various chemical reagents and conditions to ensure the formation of the desired product without significant by-products .

Technical Details

The synthesis typically involves:

  • Use of solvents such as methanol, ethanol, tetrahydrofuran, or acetonitrile.
  • Controlled temperature conditions during reactions to optimize yield.
  • Techniques such as hydrogenation under palladium-charcoal catalysis to facilitate specific transformations.
Molecular Structure Analysis

Structure

Fosinopril sodium has a complex molecular structure characterized by its phosphinate group. The chemical formula for fosinopril sodium is C30H46N1O7PC_{30}H_{46}N_{1}O_{7}P with a molecular weight of approximately 563.672 g/mol .

Data

The structural representation includes:

  • A phosphinate group that binds specifically to the active site of angiotensin-converting enzyme.
  • A proline backbone contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Fosinopril undergoes hydrolysis in vivo to yield its active metabolite, fosinoprilat. This reaction is crucial for its mechanism of action as it transforms the prodrug into its active form that inhibits angiotensin-converting enzyme.

Technical Details

The hydrolysis process involves:

  • The cleavage of ester bonds by esterases present in the gastrointestinal tract and liver.
  • Resulting in the formation of fosinoprilat which competes with angiotensin I for binding to angiotensin-converting enzyme .
Mechanism of Action

Process

Fosinoprilat acts by inhibiting angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. By blocking this conversion, fosinoprilat reduces levels of angiotensin II, leading to:

  • Vasodilation (widening of blood vessels).
  • Decreased secretion of aldosterone, which reduces sodium and water retention.

Data

Clinical studies indicate that treatment with fosinopril results in significant reductions in blood pressure among hypertensive patients, with an effective half-life ranging from 11.5 hours to 14 hours depending on patient condition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water (100 mg/mL) and methanol .

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH: Typically formulated at a neutral pH for stability in pharmaceutical preparations.
Applications

Scientific Uses

Fosinopril sodium is primarily used in clinical settings for:

  • Treatment of mild to moderate hypertension.
  • Management of congestive heart failure.
  • Slowing the progression of renal disease in patients with diabetes mellitus who exhibit microalbuminuria or overt nephropathy .

Additionally, research continues into its potential applications in other cardiovascular conditions due to its mechanism involving the renin-angiotensin-aldosterone system.

Introduction to Fosinopril Sodium in Contemporary Pharmacological Research

Fosinopril sodium (C₃₀H₄₅NNaO₇P) is a prodrug ester hydrolyzed to its active metabolite fosinoprilat, which competitively inhibits ACE. Its phosphinic acid moiety enables distinctive binding kinetics to the ACE active site, while its zwitterionic properties facilitate tissue penetration. Unlike carboxylate-containing ACE inhibitors (e.g., lisinopril), fosinopril's phosphorus-based chemistry permits balanced hepatic and renal clearance, minimizing accumulation risks in compromised physiology [1] [3] [8]. Current research focuses on its molecular interactions within RAAS and manufacturing innovations to enhance purity and bioavailability.

Historical Development and Patent Evolution of Fosinopril Sodium

Chemical Synthesis and Optimization

The synthesis of fosinopril sodium involves multi-step stereoselective processes to achieve the (4S,4S)-configuration critical for ACE binding affinity. Early routes utilized L-proline derivatives as chiral precursors, with phosphinic acid intermediates coupled to [(S)-hydroxy-4-phenylbutyl]phosphinyl chains. A pivotal advancement came with crystallization optimization using ethyl acetate/dichloromethane solvent systems, yielding high-purity fosinopril sodium (≥99.5%) by reducing diastereomer impurities [7] [10]. Subsequent industrial-scale processes employed:

  • Hydrogenolysis of benzyl ester intermediates
  • Salt metathesis with sodium acetate
  • Lyophilization for stability enhancement

Table 1: Key Synthetic Innovations in Fosinopril Sodium Production

Development PhaseTechnical AdvanceImpact
Early Synthesis (1980s)Diastereomeric resolution via chiral auxiliaries36% overall yield, 95% ee
Mid-1990s OptimizationEthyl acetate/water crystallizationPurity >99%, reduced residual solvents
Modern ProcessesContinuous flow hydrogenationScalability, reduced heavy metal contaminants

Patent Landscape and Genericization

Bristol-Myers Squibb secured core patents (US4199574) covering the compound in 1980, with formulation patents (US7045511B2) extending protection for stabilized tablet compositions using glycerol behenate lubricants [4] [10]. The patent expiration timeline drove market shifts:

  • 1991: Initial FDA approval for hypertension (Monopril®)
  • 2002-2005: Key composition patents expired in major markets
  • 2004-2006: First generics launched by Apotex, Teva, and Mylan [4]

Post-2010, process patents (EP1383779B1) dominated, protecting novel crystallization methods to control polymorphic forms. Current manufacturing involves ≥8 generic suppliers using divergent synthetic routes, though all maintain the critical (S,S,S)-stereochemistry [4] [7].

Table 2: Fosinopril Sodium Patent and Manufacturer Evolution

TimelineLegal/Manufacturing MilestoneKey Entities
1980Core compound patent filedBristol-Myers Squibb
1991Initial FDA approval (Monopril®)Bristol-Myers Squibb
2002-2005Patent expirations in US/EUMultiple jurisdictions
2004-2006First generic approvalsApotex, Teva, Mylan
2010-PresentProcess patent dominanceSun Pharma, Aurobindo, Prinston Inc

Role of Fosinopril Sodium in the Renin-Angiotensin-Aldosterone System (RAAS) Modulation

Mechanism of ACE Inhibition and RAAS Cascade Effects

Fosinoprilat exerts competitive inhibition at the N-domain active site of somatic ACE, preventing angiotensin I conversion to angiotensin II (Ang II) with an IC₅₀ of 11 nM [3] [5]. Its phosphinic group coordinates with the catalytic zinc ion more tightly than carboxylate inhibitors (e.g., captopril). This inhibition triggers multi-pathway effects:

  • Ang II Suppression: Plasma Ang II decreases by >70% within 2 hours post-dosing
  • Bradykinin Potentiation: Reduced degradation elevates bradykinin 3-fold, enhancing vasodilation [5]
  • Feedback Renin Increase: Compensatory renin rises by 150-300% due to loss of Ang II negative feedback [2] [6]

In thyroid dysfunction models, fosinopril normalized RAAS dysregulation:

  • Hyperthyroid Rats: Reduced elevated angiotensin I (42%), angiotensin II (38%), and aldosterone (45%) [2]
  • Hypothyroid Rats: Attenuated angiotensin I/II deficiency while suppressing aldosterone overproduction [2]

Unique Pharmacokinetic-Pharmacodynamic Integration

Fosinopril's phosphonate ester prodrug design enables 36% oral bioavailability, with hydrolysis occurring via intestinal mucosal esterases and hepatic CYP-independent pathways [1] [3]. Its elimination profile distinguishes it from other ACE inhibitors:

  • Hepatobiliary Excretion: Accounts for 50% of clearance, mediated by OATP1B1 transporters
  • Renal Clearance: Remaining 50% occurs unchanged in urine [1] [6]

This dual pathway prevents accumulation in renal impairment (CrCl <30 mL/min), unlike enalapril which requires dose reductions. Similarly, hepatic dysfunction doesn’t significantly alter kinetics due to compensatory renal elimination [1] [6].

Table 3: Metabolic and Elimination Profile of Fosinoprilat vs. Other ACE Inhibitors

ParameterFosinoprilatEnalaprilatLisinopril
Bioactivation SiteGut mucosa/LiverLiverNot applicable (active drug)
Protein Binding (%)95-9950-60<10
Primary Elimination Route50% renal, 50% hepatic90% renal100% renal
Half-life in Renal FailureUnchanged (12 hrs)Prolonged (≥40 hrs)Prolonged (≥50 hrs)

Therapeutic Implications in RAAS-Driven Pathologies

Fosinopril sodium modulates pathological RAAS activation via:

  • Cardiac Remodeling Attenuation: In heart failure, suppresses Ang II-induced fibroblast proliferation and collagen deposition, reducing ventricular mass by 15% in clinical trials [1] [6]
  • Diabetic Nephropathy Protection: Reduces intraglomerular pressure via efferent arteriolar vasodilation, lowering albuminuria by 45% in hypertensive diabetics [3] [6]
  • Thyroid-RAAS Crosstalk: Corrects hyperthyroidism-induced hypertension more effectively than aliskiren (SBP reduction: 32.4 mmHg vs. 25.1 mmHg) by dual ACE/bradykinin modulation [2]

Ongoing research explores its role in cancer therapy-associated cardiotoxicity, particularly in VEGF inhibitor-induced hypertension where RAAS overactivation contributes to vascular dysfunction [9].

Properties

Product Name

Fosinopril (sodium)

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

Molecular Formula

C30H45NNaO7P

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39-;/m1./s1

InChI Key

TVTJZMHAIQQZTL-WATAJHSMSA-M

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Synonyms

Dynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.